molecular formula C6H14ClNO2 B1285404 alpha-Methyl-L-valine hydrochloride CAS No. 73473-42-4

alpha-Methyl-L-valine hydrochloride

Cat. No.: B1285404
CAS No.: 73473-42-4
M. Wt: 167.63 g/mol
InChI Key: PHXAGOKNORCIIB-RGMNGODLSA-N
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Description

Alpha-Methyl-L-valine hydrochloride is a derivative of the amino acid valine. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. Valine itself is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. This compound is often used in peptide synthesis and other chemical processes.

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-L-valine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain amino acid transporters and enzymes involved in amino acid metabolism. The interactions between this compound and these biomolecules are typically characterized by binding interactions that facilitate its incorporation into metabolic pathways .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing their activity. For instance, this compound may inhibit the activity of enzymes involved in amino acid catabolism, leading to an accumulation of certain metabolites. Additionally, it can affect gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to disruptions in metabolic pathways and cause cellular toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For instance, it may be metabolized by enzymes involved in amino acid catabolism, leading to the production of specific metabolites. Additionally, this compound can affect metabolic flux by altering the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of this compound is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-Methyl-L-valine hydrochloride typically involves the esterification of L-valine followed by methylation. One common method includes adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring. After the reaction, L-valine is added under cooling conditions, and the mixture is heated and refluxed at 60-70°C for several hours. The product is then crystallized and purified .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of standard industrial equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-L-valine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it back to its amino acid form.

    Substitution: It can participate in substitution reactions, particularly in peptide synthesis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while substitution reactions typically produce peptides .

Scientific Research Applications

Alpha-Methyl-L-valine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

    Alpha-Methyl-D-valine: Another derivative of valine with similar properties but different stereochemistry.

    L-Valine Methyl Ester: A related compound used in similar applications but with different chemical properties.

Uniqueness: Alpha-Methyl-L-valine hydrochloride is unique due to its specific stereochemistry and reactivity, making it particularly useful in peptide synthesis and other specialized applications .

Properties

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXAGOKNORCIIB-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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